5-(Benzylsulfamoyl)-2-hydroxybenzoic acid
Description
Contextualization of Sulfonamide-Bearing Benzoic Acid Derivatives in Contemporary Chemical Biology Research
The combination of sulfonamide and benzoic acid moieties in a single molecular entity represents a strategic approach in drug design. Benzoic acid derivatives are noted for a variety of biological effects, and the inclusion of a sulfonamide group can significantly modify a molecule's physicochemical properties, such as acidity and solubility, which in turn affects its biological activity. ontosight.ai The presence of sulfonamide groups in a benzoic acid derivative suggests potential antibacterial or anti-inflammatory properties. ontosight.ai
The sulfonamide group is a cornerstone in medicinal chemistry, first recognized for its antibacterial properties. ajchem-b.com These compounds, often called sulfa drugs, were the first class of antimicrobial agents to be used widely and are known to inhibit the biosynthesis of folic acid in bacteria. nih.gov The versatility of the sulfonamide scaffold has allowed for its application in a wide array of therapeutic areas beyond antimicrobials. ajchem-b.comnih.gov Sulfonamide derivatives are now integral to drugs with diuretic, antidiabetic, antiviral, and anticancer activities. ajchem-b.com
The sulfonamide group is considered a "privileged scaffold" because it can be readily modified to create a diversity of derivatives with a broad spectrum of biological activities. nih.govnih.gov The synthesis of novel sulfonamide derivatives remains a focus of research to combat drug resistance and to develop agents with new mechanisms of action. nih.govnih.gov Current research often involves creating hybrid compounds where the sulfonamide moiety is combined with other bioactive scaffolds to enhance therapeutic effects. nih.gov
Table 1: Therapeutic Applications of Sulfonamide Derivatives
| Therapeutic Area | Examples of Drug Classes |
|---|---|
| Antimicrobial | Antibacterial, Antifungal, Antiprotozoal |
| Anti-inflammatory | COX-2 Inhibitors |
| Anticancer | Carbonic Anhydrase Inhibitors |
| Antiviral | HIV Protease Inhibitors |
| Other | Diuretics, Antidiabetic Agents, Anticonvulsants |
2-Hydroxybenzoic acid, commonly known as salicylic (B10762653) acid, and its derivatives have a long history in medicine, most notably for their anti-inflammatory, analgesic, and antipyretic properties. ontosight.airothamsted.ac.uk Salicylic acid is a key component in many pharmaceutical compounds and is recognized for its role in plant and animal health. frontiersin.orgnih.gov It is a critical plant hormone involved in defense against pathogens. nih.gov
The therapeutic effects of salicylic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins—key mediators of inflammation and pain. ontosight.ainih.gov The 2-hydroxybenzoic acid moiety is considered essential for the inhibitory activity of certain compounds against specific enzymes. nih.gov Research continues to explore new derivatives of salicylic acid to develop agents with improved efficacy and safety profiles for managing conditions like arthritis. ontosight.ai The development of new synthetic methods for producing salicylic acid derivatives is also an active area of research. nih.gov
Rationale for Comprehensive Investigation of Novel Sulfamoyl-Salicylic Acid Conjugates
The rationale for investigating novel sulfamoyl-salicylic acid conjugates, such as 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid, is based on the principle of molecular hybridization. This approach involves combining two or more pharmacophores to create a new hybrid molecule with the potential for enhanced biological activity, a different spectrum of activity, or a novel mechanism of action.
By conjugating a sulfonamide with a salicylic acid derivative, researchers aim to leverage the distinct therapeutic properties of each component. The sulfonamide group is known for its wide range of biological activities, including antimicrobial and anticancer effects, while the salicylic acid moiety is well-established for its anti-inflammatory properties. nih.govresearchgate.net The resulting conjugate may exhibit a synergistic effect, where the combined activity is greater than the sum of the individual parts.
Furthermore, the benzyl (B1604629) group attached to the sulfamoyl moiety can influence the compound's lipophilicity, which in turn can affect its absorption, distribution, and interaction with biological targets. ontosight.ai The investigation of such conjugates allows for the exploration of new structure-activity relationships, potentially leading to the identification of lead compounds for the development of new drugs.
Scope and Objectives of Academic Inquiry into this compound
Academic research into this compound and related compounds generally focuses on several key areas. A primary objective is the synthesis and characterization of these novel molecules. ontosight.aiumt.edu.pk This involves developing efficient synthetic routes and confirming the structure of the resulting compounds using various analytical techniques.
A second major objective is the biological evaluation of these compounds. This includes screening for a range of potential therapeutic activities, such as anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ai For instance, research on similar hydroxybenzoic acid derivatives has investigated their potential as inhibitors of enzymes like cyclooxygenase (COX) or as agents that can reduce markers of inflammation.
The investigation also aims to understand the structure-activity relationships of these conjugates. By synthesizing a series of related compounds with systematic variations in their structure, researchers can determine which molecular features are essential for biological activity. This knowledge is crucial for the rational design and optimization of more potent and selective therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(benzylsulfamoyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c16-13-7-6-11(8-12(13)14(17)18)21(19,20)15-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVAENNOJFLNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity, Derivatization, and Advanced Functionalization of 5 Benzylsulfamoyl 2 Hydroxybenzoic Acid
Transformations at the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for chemical modification, often targeted to enhance properties such as lipophilicity and cell membrane permeability, which is a common strategy in prodrug design.
The conversion of the carboxylic acid moiety of 5-(benzylsulfamoyl)-2-hydroxybenzoic acid into esters or amides is a key strategy for the development of prodrugs. nih.govresearchgate.net Prodrugs are inactive or less active precursors that are metabolized in vivo to release the active parent drug. This approach is often employed to overcome poor absorption or to facilitate passage across biological membranes. researchgate.net The polar carboxylic acid group can hinder diffusion through lipid-rich cell membranes; masking it as a less polar ester or amide function can significantly improve bioavailability. researchgate.netnih.gov
Esterification: The formation of an ester involves reacting the carboxylic acid with an alcohol, typically under acidic conditions (Fischer esterification) or by using coupling agents. In the acid-catalyzed mechanism, the protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, making it susceptible to nucleophilic attack by the alcohol. Subsequent elimination of a water molecule yields the ester. The choice of alcohol can be varied to fine-tune the lipophilicity and hydrolysis rate of the resulting ester prodrug. nih.gov Once absorbed, the ester is designed to be hydrolyzed by endogenous esterase enzymes in the plasma or target tissues, regenerating the active carboxylic acid. nih.gov
Amidation: Similarly, amidation involves the reaction of the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols in this context, the reaction often requires the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxyl group by forming a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. Amide prodrugs are generally more stable towards chemical and enzymatic hydrolysis than their ester counterparts, which can be advantageous for achieving sustained release of the parent drug.
Table 1: Mechanistic Overview of Esterification and Amidation This table is interactive and can be sorted by clicking on the headers.
| Reaction | Typical Reagents | General Mechanism | Purpose in Prodrug Design |
|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of water to form the ester. | Increase lipophilicity, improve membrane permeability, mask polar carboxyl group. | | Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDC) | 1. Activation of the carboxyl group by the coupling agent. 2. Nucleophilic attack by the amine. 3. Rearrangement and elimination of the coupling agent byproduct to form the amide. | Enhance stability against hydrolysis compared to esters, control release of the active drug. |
The decarboxylation of salicylic (B10762653) acid and its derivatives to yield phenols is a well-documented thermal reaction. google.comsciencemadness.org When heated, particularly at temperatures between 200-230°C in a high-boiling solvent, this compound is expected to undergo decarboxylation, losing carbon dioxide to form 4-(benzylsulfamoyl)phenol. stackexchange.com
The mechanism for the decarboxylation of salicylic acids can be complex. One proposed pathway involves a bimolecular mechanism where a proton attacks the aromatic ring carbon atom that bears the carboxyl group. stackexchange.com This attack is facilitated by electron-donating groups on the ring, which increase the electron density at this position. The presence of the ortho-hydroxyl group also plays a crucial role, potentially through charge distribution effects that favor the proton attack. stackexchange.com Another possible route is analogous to the decarboxylation of β-keto acids, where the intramolecular hydrogen bond facilitates the formation of a six-membered transition state, leading to the elimination of CO₂ and the formation of a phenolate-like intermediate that quickly protonates to the phenol (B47542). researchgate.net
This reaction provides a synthetic route to substituted phenols that might otherwise be difficult to prepare. The resulting 4-(benzylsulfamoyl)phenol is a key derivative, representing the core scaffold of the parent molecule without the carboxylic acid functionality.
Table 2: Decarboxylation of this compound This table is interactive and can be sorted by clicking on the headers.
| Reaction | Conditions | Expected Major Product | Mechanistic Insight |
|---|---|---|---|
| Decarboxylation | High Temperature (e.g., >200°C), optional catalyst (e.g., metal benzoates), high-boiling solvent (e.g., benzoic acid) google.comstackexchange.com | 4-(Benzylsulfamoyl)phenol | Elimination of CO₂ from the carboxylic acid group. The reaction is facilitated by the ortho-hydroxyl group. stackexchange.comresearchgate.net |
Modifications at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key site for derivatization, though its reactivity is modulated by the presence of the adjacent carboxyl group.
The phenolic -OH group can undergo O-alkylation to form ethers and O-acylation to form esters. These transformations can alter the compound's hydrogen-bonding capabilities, polarity, and metabolic profile.
Alkylation: This reaction typically involves treating the compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate, in the presence of a base (e.g., K₂CO₃). The base deprotonates the phenolic hydroxyl to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a Williamson ether synthesis. The product is a 2-alkoxy-5-(benzylsulfamoyl)benzoic acid derivative.
Acylation: Acylation of the phenolic hydroxyl group yields a phenyl ester. This can be achieved using acylating agents like acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine). More modern and selective methods have also been developed, such as photoinduced acylation using aldehydes or reactions mediated by reagents like diethylaminosulfur trifluoride (DAST) with organic salts. rsc.orgnih.gov Acylation of the phenolic hydroxyl can protect it from oxidation and modify its interaction with biological targets.
A defining structural feature of this compound is the strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the ortho-carboxylic acid group. researchgate.netnih.gov This interaction forms a stable, quasi-six-membered ring that significantly influences the molecule's conformation and chemical reactivity. nih.govnih.gov
This hydrogen bond lowers the acidity of the phenolic proton and reduces its availability for chemical reactions. vedantu.com Consequently, reactions at the phenolic site, such as alkylation or acylation, may require more forcing conditions to disrupt this stable arrangement compared to a phenol lacking an ortho-carboxyl substituent. researchgate.net The hydrogen bond must be broken, at least transiently, for the phenoxide to form and participate in nucleophilic reactions. The energy required to overcome this intramolecular bond is a critical factor in the kinetics of derivatization at this position. nih.gov This stabilizing interaction also contributes to the increased acidity of the carboxylic acid proton compared to benzoic acid itself. vedantu.com
Chemical Modifications of the Sulfonamide Linkage
The sulfonamide group (-SO₂NH-) is a robust functional group, but it is also amenable to chemical modification, primarily at the nitrogen atom. wikipedia.org Such modifications can significantly impact the compound's properties.
The sulfonamide nitrogen can be deprotonated by a strong base, and the resulting anion can be alkylated or arylated. wikipedia.org
N-Alkylation: This can be achieved using various methods, including reactions with alcohols under catalytic conditions (e.g., using iron or copper catalysts) or with alkyl halides. organic-chemistry.orgionike.comdnu.dp.ua This transformation converts the secondary sulfonamide into a tertiary sulfonamide, which alters its hydrogen bonding capacity and steric profile.
N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through copper-catalyzed cross-coupling reactions with arylboronic acids or by using o-silylaryl triflates. acs.orgnih.gov
While the sulfonamide bond is generally stable, it can be cleaved under specific, often harsh, conditions. Hydrolytic cleavage of the sulfur-nitrogen (S-N) bond can occur under strongly acidic conditions. nih.govacs.org Additionally, photolytic cleavage has been reported upon irradiation with UV light. nih.gov Reductive cleavage methods are also known. These cleavage reactions are less common for derivatization but are important in the context of metabolic degradation or as a potential synthetic deprotection strategy.
Table 3: Summary of Potential Modifications at the Sulfonamide Linkage This table is interactive and can be sorted by clicking on the headers.
| Modification Type | Reagents and Conditions | Resulting Structure | Key Change |
|---|---|---|---|
| N-Alkylation | Alkyl halide with base; or Alcohol with catalyst (e.g., FeCl₂) ionike.com | Tertiary sulfonamide | Loss of N-H proton, increased steric bulk, altered H-bonding. |
| N-Arylation | Arylboronic acid, Cu(OAc)₂ acs.org | N-aryl tertiary sulfonamide | Introduction of an aromatic system on the nitrogen. |
| Hydrolytic Cleavage | Strong acid (e.g., concentrated HCl), heat acs.org | Sulfonic acid and benzylamine (B48309) | Cleavage of the S-N bond. |
| Photolytic Cleavage | UV irradiation (e.g., 254 nm) nih.gov | Cleavage products | Bond scission induced by light energy. |
N-Substitution Reactions and their Influence on Electronic Properties
The sulfonamide nitrogen atom in this compound is a key site for derivatization. N-substitution reactions, typically involving alkylation or acylation, can significantly modify the electronic character of the sulfonamide group. The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a suitable base, allowing the resulting anion to react with various electrophiles.
The possibility of tautomerism between the sulfonamide (N-sulfonylamine) and sulfonimide (N-sulfonylimine) forms can also be influenced by N-substitution, especially with N-heterocyclic groups. researchgate.netrsc.org While the sulfonamide form is generally favored, the energy difference can be small, and the preference may shift depending on the solvent polarity. researchgate.netrsc.org
| N-Substituent (R) | Expected Inductive Effect | Influence on Sulfonamide N-H Acidity | Impact on Electron-Withdrawing Strength of -SO₂NHR Group |
|---|---|---|---|
| -H (unsubstituted) | Neutral (Reference) | Baseline | Baseline |
| -CH₃ (Methyl) | Electron-Donating (+I) | Decrease | Slight Decrease |
| -COCH₃ (Acetyl) | Electron-Withdrawing (-I, -M) | Increase | Increase |
| -Ph (Phenyl) | Electron-Withdrawing (-I) | Increase | Slight Increase |
Hydrolytic Stability Profiles in Aqueous Environments (Mechanistic)
The hydrolytic stability of the sulfonamide bond (-SO₂-N-) is a critical parameter, particularly in aqueous environments. Sulfonamides can undergo hydrolysis under both acidic and basic conditions, although they are generally considered to be relatively stable. nih.gov The degradation process typically involves the cleavage of the sulfur-nitrogen bond. acs.org
Under acidic conditions, the hydrolysis mechanism may involve protonation of the amide nitrogen, followed by nucleophilic attack of water on the sulfur atom. acs.orgrsc.org For some related compounds, studies have shown a switch from an A2 mechanism (bimolecular) in low acidity to an A1 mechanism (unimolecular) at higher acid concentrations. researchgate.net The presence of a neighboring hydroxyl group, as in this compound, could potentially lead to intramolecular catalysis, influencing the rate of hydrolysis. acs.org
In neutral to alkaline solutions, the hydrolysis can proceed through different pathways. One possible mechanism is an elimination-addition process involving the ionization of the sulfonamide N-H group. rsc.org In the case of N-substituted sulfonamides, direct nucleophilic attack by a hydroxide (B78521) ion at the sulfur atom can occur. rsc.org The pH of the environment plays a crucial role; many sulfonamides exhibit significant stability at neutral and moderately alkaline pH (pH 7-9) but may degrade more rapidly under strongly acidic or basic conditions. nih.gov For instance, a study on 12 sulfonamides found them all to be hydrolytically stable at pH 9.0, with stability decreasing for some at pH 7.0 and pH 4.0. nih.gov The cleavage of the S-N bond is often favorable under acidic conditions where the leaving amine group is neutral. acs.org
Aromatic Functionalization of the Benzoic Acid Ring System
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The benzoic acid ring of this compound is substituted with three distinct groups: a hydroxyl group (-OH) at C2, a carboxylic acid group (-COOH) at C1, and a benzylsulfamoyl group (-SO₂NHBn) at C5. The regioselectivity of further electrophilic aromatic substitution (EAS) is determined by the cumulative directing effects of these substituents. wikipedia.org
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance (+M effect). libretexts.orglumenlearning.com This significantly enhances the electron density at positions ortho and para to it (C3 and C6).
Carboxylic Acid Group (-COOH): The carboxyl group is a deactivating group and a meta-director. libretexts.orgquora.com It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive towards electrophiles. quora.com It directs incoming electrophiles to the position meta to it (C3 and C5).
Benzylsulfamoyl Group (-SO₂NHBn): The sulfonamide group is generally considered a deactivating group and a meta-director due to the strong electron-withdrawing nature of the sulfonyl moiety. libretexts.org It directs incoming electrophiles to the positions meta to it (C3).
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference | Activated Positions |
|---|---|---|---|---|---|
| -COOH | C1 | Electron-Withdrawing (-I, -M) | Deactivating | Meta | C3, C5 |
| -OH | C2 | Electron-Donating (+M > -I) | Strongly Activating | Ortho, Para | C3, C6 |
| -SO₂NHBn | C5 | Electron-Withdrawing (-I, -M) | Deactivating | Meta | C1, C3 |
Halogenation and Subsequent Cross-Coupling Strategies
Halogenation, such as bromination, is a common electrophilic aromatic substitution reaction. For salicylic acid derivatives, bromination often occurs at the positions activated by the hydroxyl group. asianpubs.orgvedantu.com Given the analysis in the previous section, the bromination of this compound would be expected to occur preferentially at the C3 position. The reaction can be carried out using reagents like bromine in a suitable solvent. asianpubs.org In some cases, multiple brominations can occur if the conditions are harsh, but selective mono-halogenation is typically achievable. ias.ac.inquora.com
Once halogenated, the resulting aryl halide is a versatile intermediate for further functionalization via cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular diversity. Common cross-coupling strategies include:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to introduce a vinyl group.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.
Sonogashira Coupling: Palladium/copper-catalyzed reaction with a terminal alkyne to form a C-C bond with an alkyne.
These strategies would allow for the introduction of a wide range of aryl, vinyl, amino, or alkynyl groups at the C3 position of the core structure, enabling the synthesis of a diverse library of derivatives.
Diversification of the Benzyl (B1604629) Aromatic System
Introduction of Electron-Donating and Electron-Withdrawing Groups
The benzyl portion of the molecule provides another avenue for structural modification. A common synthetic route to this compound and its derivatives involves the reaction of 5-(chlorosulfonyl)-2-hydroxybenzoic acid with a corresponding benzylamine. organic-chemistry.orgresearchgate.net By using substituted benzylamines, a variety of functional groups can be introduced onto the benzyl aromatic ring.
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), or amino (-NH₂) groups, can be incorporated by using the appropriately substituted benzylamine (e.g., 4-methoxybenzylamine). These groups increase the electron density of the benzyl ring.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃), can be introduced in a similar fashion (e.g., using 4-nitrobenzylamine). These groups decrease the electron density of the benzyl ring.
| Substituent on Benzyl Ring (at para-position) | Substituent Type | Required Reagent | Resulting Compound Name |
|---|---|---|---|
| -H | Neutral | Benzylamine | This compound |
| -OCH₃ | Electron-Donating | 4-Methoxybenzylamine | 2-Hydroxy-5-((4-methoxybenzyl)sulfamoyl)benzoic acid |
| -Cl | Electron-Withdrawing | 4-Chlorobenzylamine | 5-((4-Chlorobenzyl)sulfamoyl)-2-hydroxybenzoic acid |
| -NO₂ | Strongly Electron-Withdrawing | 4-Nitrobenzylamine | 2-Hydroxy-5-((4-nitrobenzyl)sulfamoyl)benzoic acid |
| -CF₃ | Strongly Electron-Withdrawing | 4-(Trifluoromethyl)benzylamine | 2-Hydroxy-5-((4-(trifluoromethyl)benzyl)sulfamoyl)benzoic acid |
Elucidation of Molecular Mechanisms of Action for 5 Benzylsulfamoyl 2 Hydroxybenzoic Acid and Its Analogues Pre Clinical Focus
Enzyme Inhibition and Activation Studies
Derivatives of benzenesulfonamide (B165840), the structural class to which 5-(benzylsulfamoyl)-2-hydroxybenzoic acid belongs, are well-documented inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These metalloenzymes play crucial roles in a variety of physiological processes. nih.gov The primary sulfonamide moiety is a key pharmacophore that interacts with the zinc ion in the active site of the enzyme. researchgate.net
Studies on various benzenesulfonamide analogues have demonstrated a range of inhibitory activities against different hCA isoforms. The cytosolic isoforms hCA I and hCA II are typically inhibited with varying potency, while the tumor-associated isoforms hCA IX and hCA XII are also significant targets. nih.gov For instance, a series of 4-anilinoquinazoline-based benzenesulfonamides showed potent inhibition against hCA I, II, IX, and XII. nih.gov Specifically, compounds within this series exhibited inhibitory constants in the nanomolar range against these isoforms. nih.gov The nature of the substituents on the benzenesulfonamide scaffold plays a crucial role in determining the inhibitory potency and selectivity for different isoforms. nih.gov
The inhibitory potency of benzenesulfonamide derivatives against various hCA isoforms has been quantified through the determination of inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). For a series of 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides, the inhibition constants against cytosolic isoforms hCA I and II were found to be in the range of 41.5 to 1500 nM and 30.1 to 755 nM, respectively. nih.gov The same study reported more potent inhibition of the tumor-associated isoforms, with Kᵢ values ranging from 1.5 to 38.9 nM for hCA IX and 0.8 to 12.4 nM for hCA XII. nih.gov
Similarly, a different class of quinazoline-linked benzenesulfonamides demonstrated potent inhibition of hCA II, with Kᵢ values ranging from 10.80 to 49.5 nM, which is comparable to the standard inhibitor acetazolamide (Kᵢ of 12.0 nM). nih.gov
Table 1: Inhibitory Activity (Kᵢ) of Representative Benzenesulfonamide Analogues against Human Carbonic Anhydrase Isoforms
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|
| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
Data sourced from multiple studies on benzenesulfonamide derivatives.
The primary mechanism of carbonic anhydrase inhibition by sulfonamides involves the direct coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the enzyme's active site. researchgate.netacs.org This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. researchgate.netacs.org The sulfonamide moiety forms a tetrahedral coordination geometry with the zinc ion and is further stabilized by hydrogen bond interactions with the side chain of the active site residue Thr199. researchgate.netacs.org
The binding of secondary sulfonamides to carbonic anhydrases follows a similar mechanism, involving the coordination of the negatively charged nitrogen of the alkylated amino group with the active site Zn(II). nih.gov The binding process is linked to the deprotonation of the amino group and the protonation of the zinc-bound hydroxide. nih.gov The "tail" portion of the inhibitor molecule, which extends from the sulfonamide group, also contributes significantly to the binding affinity and isoform selectivity through interactions with hydrophilic or hydrophobic regions of the active site. researchgate.net
Benzoic acid and its derivatives have been investigated for their potential to inhibit key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase, which are therapeutic targets for managing type 2 diabetes. nih.govmdpi.com The inhibition of these enzymes can slow the digestion of carbohydrates and reduce postprandial hyperglycemia. nih.gov
A structure-activity relationship study of various benzoic acid derivatives revealed that the substitution pattern on the benzene (B151609) ring significantly influences their inhibitory activity against α-amylase. nih.gov Notably, a hydroxyl group at the 2-position of the benzene ring was found to have a strong positive effect on α-amylase inhibition. nih.govnih.gov Conversely, methoxylation at the 2-position and hydroxylation at the 5-position were shown to have a negative effect on the inhibitory activity. nih.govresearchgate.net The primary forces involved in the inhibition are believed to be hydrogen bonding and hydrophobic interactions. nih.gov For example, 2,3,4-trihydroxybenzoic acid was identified as a potent inhibitor of α-amylase with an IC₅₀ value of 17.30 ± 0.73 mM. nih.gov
While specific data for this compound is not available, its 2-hydroxybenzoic acid core suggests a potential for inhibitory activity against these enzymes.
Table 2: α-Amylase Inhibitory Activity of Representative Benzoic Acid Derivatives
| Compound | IC₅₀ (mM) |
|---|---|
| 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 |
| 2,5-Dihydroxybenzoic acid | 0.298 |
| Gallic acid | 1.25 |
| Vanillic acid | 27.89 |
Data represents a selection of benzoic acid derivatives and their reported α-amylase inhibitory activities.
Recent research has identified 2-hydroxybenzoic acid derivatives as a novel class of selective inhibitors for Sirtuin 5 (SIRT5), a NAD⁺-dependent protein deacylase. umich.edunih.govnih.gov SIRT5 is primarily located in the mitochondrial matrix and is involved in regulating various metabolic pathways. umich.edu Dysregulation of SIRT5 activity has been linked to several diseases, including cancer. umich.edu
A screening of a compound library led to the identification of a hit compound bearing a 2-hydroxybenzoic acid functional group as a selective SIRT5 inhibitor. nih.govnih.gov This compound demonstrated moderate inhibitory activity against SIRT5 and high selectivity over other sirtuin isoforms such as SIRT1, 2, and 3. nih.govnih.gov Structure-activity relationship studies revealed that the carboxylic acid and the adjacent hydroxyl group of the 2-hydroxybenzoic acid moiety are essential for maintaining inhibitory activity. nih.govnih.gov Further optimization of the initial hit compound led to the development of more potent derivatives, with a 10-fold increase in potency. nih.govnih.gov These findings suggest that the 2-hydroxybenzoic acid scaffold, present in this compound, is a promising starting point for the design of selective SIRT5 inhibitors. umich.eduumich.edu
Sulfamoyl benzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov These enzymes are involved in the hydrolysis of extracellular nucleotides and play a role in various physiological and pathological processes. nih.gov
In a study investigating sulfamoyl-benzamides, a compound structurally related to this compound, namely 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide, was found to reduce the activity of h-NTPDase2 with an IC₅₀ in the sub-micromolar range. nih.gov Another compound from the same study, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, was a potent and selective inhibitor of h-NTPDase8 with an IC₅₀ of 0.28 ± 0.07 μM. nih.gov These findings indicate that the sulfamoyl benzoic acid scaffold is a viable template for the development of h-NTPDase inhibitors.
Investigation of Other Relevant Enzyme Targets
While comprehensive enzymatic profiling of this compound is not extensively detailed in publicly available literature, studies on structurally related 2-hydroxybenzoic acid derivatives suggest potential interactions with various enzyme families. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been evaluated for their inhibitory activity against several classes of enzymes. Computational predictions have indicated that analogues with phenyl and benzyl (B1604629) substitutions may act as G-protein coupled receptor (GPCR) ligands, ion-channel modulators, kinase inhibitors, nuclear receptor ligands, and protease inhibitors mdpi.com.
One notable area of investigation for 2-hydroxybenzoic acid derivatives has been their interaction with sirtuins, a class of NAD+-dependent protein deacylases. Specifically, certain derivatives have been identified as selective inhibitors of SIRT5, a mitochondrial sirtuin implicated in metabolic pathways and cancer nih.gov. Molecular docking studies suggest that the 2-hydroxybenzoic acid moiety is crucial for this inhibitory activity, with the carboxylate group forming electrostatic interactions and hydrogen bonds with key residues in the SIRT5 substrate-binding pocket nih.gov. Further optimization of these derivatives has led to compounds with enhanced potency against SIRT5 nih.gov.
Another well-established target for salicylic (B10762653) acid derivatives is cyclooxygenase (COX), particularly COX-2. In-silico studies of 5-acetamido-2-hydroxy benzoic acid derivatives have shown a favorable binding affinity for the COX-2 receptor, suggesting that modifications to the core structure could enhance selectivity for this enzyme mdpi.comnih.gov. The binding mode typically involves the carboxylate group interacting with key arginine residues within the active site mdpi.com.
Table 1: Predicted Bioactivity Scores for 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives
| Target Class | PS1 (Acetamido) | PS2 (Benzamido) | PS3 (Phenylacetamido) |
|---|---|---|---|
| GPCR Ligand | -0.32 | 0.07 | 0.15 |
| Ion Channel Modulator | -0.11 | 0.05 | 0.11 |
| Kinase Inhibitor | -0.45 | -0.05 | 0.01 |
| Nuclear Receptor Ligand | -0.78 | -0.21 | -0.10 |
| Protease Inhibitor | -0.49 | -0.12 | -0.03 |
| Enzyme Inhibitor | -0.04 | 0.28 | 0.35 |
A bioactivity score > 0 indicates likely biological activity, between -0.50 and 0.00 suggests moderate activity, and < -0.50 is presumed to be inactive. Data sourced from in-silico predictions mdpi.com.
Receptor Binding Profiling and Ligand-Target Interactions
Detailed experimental receptor binding profiles for this compound are limited. However, computational docking studies on analogous compounds provide theoretical insights into their potential ligand-target interactions.
As mentioned, in-silico analyses of 5-acetamido-2-hydroxy benzoic acid derivatives have predicted their binding affinity for the COX-2 receptor. These studies suggest that increasing the size of the substituent at the 5-position, for instance from a methyl to a phenyl or benzyl group, can improve the binding affinity and selectivity for COX-2 mdpi.comnih.gov.
Table 2: Predicted Binding Affinities of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives with COX-2 (Homo sapiens)
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| Salicylic Acid (Control) | -6.1 |
| PS1 (5-acetamido-2-hydroxy benzoic acid) | -6.7 |
| PS2 (5-benzamido-2-hydroxy benzoic acid) | -7.2 |
| PS3 (5-phenylacetamido-2-hydroxy benzoic acid) | -7.8 |
Data obtained from molecular docking studies mdpi.com.
Biophysical characterization of the ligand-receptor complexes for this compound is not currently available in the scientific literature. Such studies, which could include techniques like X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, would be necessary to experimentally validate the interactions predicted by computational models and to fully understand the thermodynamics and kinetics of binding. For related 2-hydroxybenzoic acid derivatives targeting SIRT5, thermal shift assays have been used to confirm target engagement and stabilization of the protein upon ligand binding nih.gov.
Modulation of Cellular Signaling Pathways in In Vitro Models
The effects of this compound and its analogues on cellular signaling pathways have been explored in various in vitro models, primarily in the context of cancer cell lines.
A number of studies have demonstrated the pro-apoptotic effects of 2-hydroxybenzoic acid derivatives in cancer cells. For example, certain substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in human cancer cell lines, with some compounds exhibiting single-digit micromolar IC50 values nih.gov. The induction of apoptosis by these compounds is characterized by an increase in apoptotic markers such as caspase activation and PARP cleavage nih.gov.
Similarly, hydroxybenzoate analogues have been found to induce apoptosis in HT-1080 human fibrosarcoma cells. Treatment with these compounds led to an increase in the levels of pro-apoptotic proteins like caspase-3, p53, and Bax, and a decrease in the anti-apoptotic protein Bcl-2 oatext.com. The induction of apoptosis, rather than necrosis, appears to be a common mechanism of cell death for these compounds oatext.com.
In studies with other benzoic acid derivatives, such as 5-nitro-2-(3-phenylpropylamino) benzoic acid, apoptosis in human lens epithelial cells was induced via pathways involving reactive oxygen species and endoplasmic reticulum stress, which ultimately converge on the mitochondrial apoptosis pathway nih.gov.
Table 3: Effects of Hydroxybenzoate Analogues on Apoptotic Markers in HT-1080 Cells
| Treatment | Caspase-3 Level | p53 Level | Bax Level | Bcl-2 Level |
|---|---|---|---|---|
| Control | Baseline | Baseline | Baseline | Baseline |
| 3-HBMg (1mM) | Increased | Increased | Increased | Decreased |
| 4-HBMg (1mM) | Increased | Increased | Increased | Decreased |
Qualitative changes observed in protein levels following treatment oatext.com.
The anti-proliferative effects of 2-hydroxybenzoic acid derivatives have been documented in several cancer cell lines. For instance, gallic acid (3,4,5-trihydroxybenzoic acid) has been shown to reduce cell viability and proliferation in human cervical cancer and glioma cells in a dose-dependent manner nih.govnih.gov. The mechanism of action is thought to involve the suppression of signaling pathways such as PI3K/AKT and MAPK/ERK nih.govnih.gov.
Studies on substituted 2-hydroxy-N-(arylalkyl)benzamides in the G361 melanoma cell line demonstrated a dose-dependent reduction in proliferation, as measured by a decrease in 5-bromo-2'-deoxyuridine (BrdU) incorporation nih.gov. This inhibition of cell proliferation is often linked to the induction of cell cycle arrest and apoptosis nih.gov.
Furthermore, salvianolic acid A, another benzoic acid derivative, was found to inhibit the growth of melanoma cells by inducing cell cycle arrest at the G2/M phase. This was mechanistically linked to the selective phosphorylation of Chk-2, leading to the degradation of Cdc25A and Cdc2, key regulators of cell cycle progression nih.gov.
Table 4: Cell Viability of Glioma Cells Treated with Gallic Acid
| Concentration (µg/ml) | U87 Cell Viability (%) | U251n Cell Viability (%) |
|---|---|---|
| 0 (Control) | 100 | 100 |
| 20 | ~70 | ~81 |
| 30 | ~54 | ~67 |
| 40 | ~38 | ~49 |
Approximate cell viability relative to control after 24 hours of treatment nih.gov.
Influence on Inflammatory Cascades and Related Mediators (Cellular Level)
Pre-clinical research into the molecular mechanisms of this compound and its analogues has begun to shed light on their potential anti-inflammatory properties at the cellular level. While direct studies on this compound are limited, investigations into structurally related compounds, particularly other 2-hydroxybenzoic acid derivatives, provide valuable insights into their influence on inflammatory cascades.
A significant area of investigation has been the role of these compounds as inhibitors of sirtuins, a class of proteins that play a crucial role in cellular regulation, including inflammation. umich.edu Specifically, research has identified 2-hydroxybenzoic acid derivatives as selective inhibitors of Sirtuin 5 (SIRT5), a mitochondrial sirtuin involved in various metabolic and cellular processes. umich.edunih.gov Dysregulation of SIRT5 has been linked to several diseases, including cancer, and its modulation is considered a promising therapeutic strategy. umich.edunih.gov
In a study focused on the discovery of novel SIRT5 inhibitors, a compound structurally related to this compound, namely 4-(3-(4-(3-(N-benzylsulfamoyl)-4-fluorophenyl)thiazol-2-yl)thioureido)-2-hydroxybenzoic acid, was synthesized and evaluated for its inhibitory activity against various sirtuins. nih.gov The study highlighted the critical role of the 2-hydroxybenzoic acid moiety in maintaining the inhibitory activity against SIRT5. nih.gov
The inhibition of SIRT5 by these compounds can have downstream effects on inflammatory pathways. Sirtuins are known to influence the activity of key inflammatory mediators. While the direct impact of this compound on specific cytokines and chemokines has not been extensively documented in publicly available research, the modulation of sirtuin activity is a recognized mechanism for controlling inflammatory responses. umich.edu
The table below summarizes the inhibitory activity of a key analogue against sirtuins, providing a basis for the potential mechanism of this compound.
| Compound | Target Sirtuin | IC50 (µM) | Reference |
|---|---|---|---|
| Hit Compound 11 (a 2-hydroxybenzoic acid derivative) | SIRT5 | 26.4 ± 0.8 | nih.gov |
| Hit Compound 11 (a 2-hydroxybenzoic acid derivative) | SIRT1 | >100 | nih.gov |
| Hit Compound 11 (a 2-hydroxybenzoic acid derivative) | SIRT2 | >100 | nih.gov |
| Hit Compound 11 (a 2-hydroxybenzoic acid derivative) | SIRT3 | >100 | nih.gov |
Mechanisms of Interaction with Cellular Macromolecules (e.g., DNA, RNA, Proteins)
The primary mechanism of interaction for this compound and its analogues with cellular macromolecules appears to be through direct protein binding, specifically enzyme inhibition. As highlighted in the previous section, a significant body of evidence points towards the inhibition of sirtuin enzymes, particularly SIRT5. umich.edunih.gov
Molecular docking studies performed on 2-hydroxybenzoic acid derivatives have provided insights into the specific interactions with the SIRT5 protein. nih.gov These studies indicate that the carboxylate group of the 2-hydroxybenzoic acid moiety forms electrostatic interactions and hydrogen bonds with key amino acid residues, such as Arg105 and Tyr102, located in the deep end of the substrate-binding pocket of SIRT5. nih.gov Furthermore, the adjacent hydroxyl group is proposed to form a hydrogen bond with Val221. nih.gov These interactions are crucial for the stabilization of the compound within the active site and are considered essential for its inhibitory activity. nih.gov
There is currently a lack of substantial evidence in the reviewed scientific literature to suggest a direct interaction of this compound or its close analogues with nucleic acids such as DNA or RNA. The primary mechanism of action appears to be targeted towards specific protein interactions rather than intercalation or groove binding with DNA or RNA.
The table below outlines the key molecular interactions identified for analogues of this compound.
| Compound Analogue Moiety | Interacting Macromolecule | Key Interacting Residues | Type of Interaction | Reference |
| Carboxylate group of 2-hydroxybenzoic acid | SIRT5 | Arg105, Tyr102 | Electrostatic interactions, Hydrogen bonds | nih.gov |
| Hydroxyl group of 2-hydroxybenzoic acid | SIRT5 | Val221 | Hydrogen bond | nih.gov |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 5 Benzylsulfamoyl 2 Hydroxybenzoic Acid Derivatives
Systematic Variation of the Benzoic Acid Core Substituents
The arrangement and nature of substituents on the benzoic acid core are pivotal in defining the molecule's interaction with its biological targets. Key considerations include the relative positions of the essential hydroxyl and carboxyl groups, as well as the electronic and steric influence of other ring substituents.
Studies on related 2-hydroxybenzoic acid derivatives have identified the carboxylic acid and the adjacent hydroxyl group as key functional groups for interaction with biological targets. nih.gov For instance, in a series of dual MCL-1/BCL-xL inhibitors based on a salicylic (B10762653) acid scaffold, the carboxylic acid was found to be crucial for engaging with key residues, such as Arg263, in the BH3-binding groove of the target proteins. rsc.org Any alteration in the relative positioning of these two groups, for example, moving the hydroxyl group to the meta or para position, would likely disrupt this critical interaction and lead to a significant loss of activity. While direct studies on positional isomers of 5-(benzylsulfamoyl)-2-hydroxybenzoic acid are not extensively documented in the reviewed literature, the established importance of the salicylic acid moiety in a wide range of biologically active molecules strongly suggests that the 1,2-substitution pattern is essential for its activity. iomcworld.comiomcworld.com
The introduction of further substituents on the benzoic acid ring can modulate the compound's activity through electronic and steric effects. These modifications can influence the compound's acidity, lipophilicity, and ability to fit into a binding pocket.
Quantitative Structure-Activity Relationship (QSAR) studies on various series of benzoic acid and benzenesulfonamide (B165840) derivatives have provided insights into the impact of different substituents. wikipedia.orgresearchgate.netnih.govnih.govdergipark.org.trscholars.directrasayanjournal.co.inubaya.ac.id Generally, electron-withdrawing groups, such as halogens or nitro groups, can increase the acidity of the carboxylic acid and the sulfonamide N-H proton, which may enhance interactions with biological targets. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can decrease acidity but may improve other properties such as membrane permeability. iomcworld.comrsc.org
For instance, in a series of sulfamoyl benzoic acid analogues, the introduction of an electron-withdrawing chloro group meta to the carboxylic acid was found to be critical for potent and specific activity. nih.gov Similarly, studies on benzenesulfonamide derivatives have shown that di- and poly-substitution on the aromatic ring are generally more advantageous for activity than monosubstitution, and that electron-donating groups can be more beneficial for inhibitory activity in certain contexts. rsc.org
The steric bulk of substituents also plays a significant role. Large, bulky groups can cause steric hindrance, preventing the molecule from binding effectively to its target. However, in some cases, steric bulk can be used to achieve selectivity for a particular target isoform or to orient the molecule favorably within the binding site. rasayanjournal.co.inubaya.ac.idresearchgate.net
The following table summarizes the observed effects of different substituents on the activity of analogous sulfamoylbenzoic acid derivatives, providing a predictive framework for the SAR of this compound.
| Substituent | Position on Benzoic Ring | Electronic Effect | Steric Effect | Observed Impact on Activity in Analogous Series |
| Chloro (Cl) | 4 | Electron-withdrawing | Moderate | Often enhances activity by increasing acidity and participating in halogen bonding. ontosight.ai |
| Nitro (NO₂) | 4 | Strongly electron-withdrawing | Moderate | Can increase potency but may also introduce toxicity concerns. rsc.org |
| Methoxy (OCH₃) | 4 | Electron-donating | Moderate | Can be beneficial for activity, potentially through improved pharmacokinetic properties. rsc.org |
| Methyl (CH₃) | 4 | Weakly electron-donating | Small | Generally well-tolerated and can enhance binding through hydrophobic interactions. |
| Trifluoromethyl (CF₃) | 4 | Strongly electron-withdrawing | Large | Often increases lipophilicity and binding affinity. |
Role of the Sulfonamide Linker in Modulating Activity
The sulfonamide linker is not merely a spacer but an active participant in the molecular interactions that govern biological activity. Its conformational flexibility and ability to act as a hydrogen bond donor and acceptor are key to its function.
The sulfonamide group (–SO₂NH–) possesses a tetrahedral geometry around the sulfur atom and has a degree of rotational freedom around the S-N and S-C bonds. The conformation of this linker is critical as it dictates the spatial relationship between the benzoic acid core and the benzyl (B1604629) moiety. Computational and spectroscopic studies on benzenesulfonamides have shown that the conformational preferences of the sulfonamide group are influenced by intramolecular interactions. mdpi.com
In many benzenesulfonamides, the amino group of the sulfonamide tends to lie perpendicular to the benzene (B151609) ring, with the amine hydrogens eclipsing the oxygen atoms. mdpi.com However, weak intramolecular interactions can alter this preference. The flexibility of the sulfonamide linker allows the molecule to adopt different conformations to fit into various binding pockets. Conversely, restricting the conformation of this linker can be a strategy to enhance potency and selectivity by pre-organizing the molecule into its bioactive conformation, thus reducing the entropic penalty upon binding. researchgate.net The inherent flexibility also means that the linker can be susceptible to cleavage under certain conditions, which is a consideration in drug design. richmond.edu
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. tandfonline.comnih.govdrughunter.com Several bioisosteres for the sulfonamide group have been explored.
One common replacement is the acylsulfonamide (–CONHSO₂–). This group maintains the acidic N-H proton and hydrogen bonding capabilities of the sulfonamide but can exhibit different electronic and conformational properties. In some cases, acylsulfonamides have shown improved potency and pharmacological profiles compared to their sulfonamide counterparts. rsc.orghyphadiscovery.com
Another emerging bioisostere is the sulfoximine group (–S(O)(NH)–). Sulfoximines are structurally similar to sulfones and sulfonamides and can offer advantages in modulating physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. drughunter.com
Sulfonimidamides have also been evaluated as bioisosteres for sulfonamides. These functional groups can offer a different three-dimensional arrangement of atoms and hydrogen bonding patterns, which can be exploited to fine-tune interactions with a biological target. semanticscholar.org
The following table presents some potential bioisosteric replacements for the sulfonamide group and their general characteristics.
| Original Group | Bioisosteric Replacement | Key Property Changes | Potential Advantages |
| Sulfonamide (–SO₂NH–) | Acylsulfonamide (–CONHSO₂–) | Increased acidity, altered H-bonding geometry | Improved potency, altered metabolic stability rsc.orghyphadiscovery.com |
| Sulfonamide (–SO₂NH–) | Sulfoximine (–S(O)(NH)–) | Different 3D structure, modulation of pKa | Improved physicochemical and ADME properties drughunter.com |
| Sulfonamide (–SO₂NH–) | Sulfonimidamide (–S(NH)NH–) | Altered H-bonding pattern and geometry | Novel interactions with target, potential for improved selectivity semanticscholar.org |
Impact of Benzyl Moiety Modifications on Molecular Interactions
SAR studies on other molecules containing a benzyl group have shown that substitutions on the phenyl ring can fine-tune the electronic and steric properties of this moiety, leading to improved interactions. nih.gov For example, introducing small electron-donating or electron-withdrawing substituents at the para-position of the benzyl ring is often well-tolerated and can enhance potency. In a series of 1,4-bis(arylsulfonamido)benzene derivatives, a 4-methyl substituent on a benzyl fragment was found to be the most active. nih.gov
Furthermore, the replacement of the phenyl ring of the benzyl group with other aromatic or heteroaromatic systems can explore additional binding interactions and modulate properties such as solubility and metabolic stability. The nature and position of substituents on the benzyl ring can influence π-stacking interactions, hydrogen bonding (if suitable functional groups are introduced), and van der Waals forces with the target protein.
The following table outlines potential modifications to the benzyl group and their predicted effects on molecular interactions and activity, based on general principles of medicinal chemistry and SAR studies of related compounds.
| Modification | Position on Benzyl Ring | Predicted Effect on Molecular Interactions | Potential Impact on Activity |
| Methyl (CH₃) | para (4-) | Increased hydrophobic interactions. | May enhance binding affinity. nih.gov |
| Fluoro (F) | para (4-) | Can participate in halogen bonding and alter electronic properties. | Often leads to improved potency. |
| Methoxy (OCH₃) | para (4-) | Can act as a hydrogen bond acceptor and increase polarity. | May improve solubility and/or binding. |
| Phenyl | - | Replacement of the benzyl group's phenyl ring with a different aromatic system (e.g., pyridine). | Can introduce new hydrogen bonding opportunities and alter solubility. |
Substituent Effects on the Benzyl Aromatic Ring
The benzyl aromatic ring provides a key site for modification to explore its impact on biological activity. The nature and position of substituents on this ring can influence the molecule's electronic properties, hydrophobicity, and steric profile, thereby affecting its interaction with biological targets.
Studies on analogous N-benzylsulfonamides and related structures have shown that substitutions on the aryl ring can significantly modulate biological effects. nih.gov For instance, in the development of anti-sickling agents from benzoic acid derivatives, it has been noted that hydrophilic substituents on the phenyl ring are important for interacting with polar amino acid residues at a target site. psu.edu Conversely, the aromatic ring itself is critical for establishing hydrophobic interactions. psu.edu In a series of benzenesulphonamide derivatives evaluated for anti-inflammatory activity, compounds with a simple, unsubstituted phenyl ring (compound 4a ) or a 4-methylphenyl group (compound 4c ) on a related carboxamide portion showed the highest activity. frontiersin.orgnih.gov This suggests that both electron-donating and neutral substituents can be favorable.
The table below summarizes the likely effects of various substituents on the benzyl ring based on findings from analogous compound series.
| Substituent Type | Example | Potential Effect on Activity | Rationale from Analogous Compounds |
|---|---|---|---|
| Electron-Donating Groups (EDG) | -CH₃, -OCH₃ | Potentially favorable | A 4-methylphenyl group was associated with high anti-inflammatory activity in a benzenesulphonamide series. frontiersin.org |
| Electron-Withdrawing Groups (EWG) | -Cl, -NO₂ | Variable; may increase or decrease activity depending on the target | The effect of EWGs can be complex, influencing factors like pKa and binding mode. psu.edu |
| Halogens | -F, -Cl, -Br | Can enhance binding through halogen bonds and increase lipophilicity | Halogenated benzoic acid derivatives have been explored for various biological activities. psu.edu |
| Hydrophilic Groups | -OH, -NH₂ | May facilitate interaction with polar residues in a binding pocket | Hydrophilic substituents on phenyl rings are considered necessary for binding to polar amino acids in some targets. psu.edu |
Stereochemical Considerations of Benzyl Chain Branching (if applicable)
While SAR studies on this compound derivatives have not specifically focused on stereochemistry through benzyl chain branching, the introduction of a chiral center on the methylene (B1212753) bridge could have significant implications for biological activity. In a study of aryl sulfonamide derivatives as Mcl-1 inhibitors, the influence of chirality on inhibitory activity was noted. qub.ac.uk This highlights that stereoisomers can exhibit different binding affinities and efficacies due to the three-dimensional nature of drug-receptor interactions.
Should a chiral center be introduced, for example by adding a methyl group to form a 5-((1-phenylethyl)sulfamoyl)-2-hydroxybenzoic acid structure, the (R)- and (S)-enantiomers would likely display different biological profiles. One enantiomer may fit more precisely into the target's binding site, leading to a more potent effect, while the other may bind less effectively or not at all. This stereoselectivity is a fundamental principle in medicinal chemistry, arising from the chiral environment of biological macromolecules like enzymes and receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net This approach is invaluable for predicting the activity of novel analogues and for understanding the key molecular properties that drive potency.
Development of Predictive Models for Analogues
For classes of compounds similar to this compound, such as salicylic acid derivatives and sulfonamides, several robust QSAR models have been developed. nih.govnih.govnih.gov A typical QSAR study involves dividing a dataset of compounds with known activities into a training set, used to build the model, and a test set, used to validate its predictive power. pharmacophorejournal.com
For example, a 3D-QSAR study on a series of benzofuran (B130515) salicylic acid derivatives as inhibitors of lymphoid tyrosine phosphatase (LYP) yielded a highly significant model. nih.govresearchgate.net The model, which was built from a training set of 27 compounds, demonstrated excellent internal consistency and predictive ability for an external test set of 8 compounds. nih.govresearchgate.net Similarly, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) on isatin (B1672199) sulfonamide analogues as caspase-3 inhibitors also resulted in models with high correlation and predictive accuracy. nih.govnih.gov
The statistical robustness of these models is a key indicator of their reliability.
| Analogous Compound Series | QSAR Model Type | Statistical Parameter | Reported Value |
|---|---|---|---|
| Benzofuran Salicylic Acid Derivatives nih.govresearchgate.net | 3D-QSAR | Correlation Coefficient (r²) | 0.9146 |
| Predictive Correlation Coefficient (Q²) | 0.7068 | ||
| Isatin Sulfonamide Analogues nih.govnih.gov | CoMFA | Cross-validated Coefficient (q²) | High |
| CoMSIA | Cross-validated Coefficient (q²) | High |
Correlation of Molecular Descriptors with Biological Activity
QSAR models identify specific molecular descriptors that correlate with biological activity. These descriptors quantify various physicochemical properties of the molecules, such as their steric, electronic, and hydrophobic characteristics.
In studies of related sulfonamide and salicylic acid inhibitors, several key descriptors have been identified:
Hydrophobic Fields: In the CoMFA/CoMSIA analysis of isatin sulfonamide analogues, hydrophobic interactions were found to provide the major contribution to binding affinity. nih.govnih.gov This suggests that lipophilic character in certain regions of the molecule is crucial for activity.
Steric Fields: The size and shape of the molecule, represented by steric descriptors, are also critical. The models often show regions where bulky substituents are favorable and other areas where they are detrimental to activity, guiding the design of more potent compounds. nih.govnih.gov
Electrostatic Fields: The distribution of charge within the molecule is another important factor. Favorable activity is often correlated with specific distributions of positive and negative electrostatic potential, which govern interactions with charged or polar residues in the target's active site. nih.govnih.gov
These findings suggest that for this compound derivatives, a balance of hydrophobicity, steric bulk, and electrostatic properties is essential for optimal biological activity.
Pharmacophore Model Development and Validation
A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov Developing and validating such models is a cornerstone of ligand-based drug design. pharmacophorejournal.com
Identification of Essential Features for Target Engagement
For inhibitors based on the salicylic acid scaffold, pharmacophore models have been successfully developed and validated. A study on benzofuran salicylic acid derivatives as LYP inhibitors generated a five-point pharmacophore hypothesis. nih.govresearchgate.net This model identified the key chemical features necessary for potent inhibition.
The essential features identified in that model and other related ones typically include:
Hydrogen Bond Acceptors (HBA): These are electronegative atoms (like oxygen or nitrogen) that can accept a hydrogen bond. The carboxyl and sulfonyl oxygens of the this compound core are prime candidates for this role. nih.govresearchgate.net
Hydrogen Bond Donors (HBD): These are hydrogen atoms attached to electronegative atoms (like in -OH or -NH groups). The hydroxyl and carboxylic acid protons of the salicylic acid moiety, as well as the sulfonamide proton, can act as HBDs. nih.govresearchgate.net
Aromatic Rings (AR): The two aromatic rings in this compound can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the target's binding site. psu.edunih.govresearchgate.net
| Pharmacophoric Feature | Description | Potential Location on Core Structure |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An electronegative atom that accepts a hydrogen bond. | Carboxyl oxygens, sulfonyl oxygens, hydroxyl oxygen. |
| Hydrogen Bond Donor (HBD) | A hydrogen atom that can be donated in a hydrogen bond. | Carboxylic acid proton, hydroxyl proton, sulfonamide proton. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system for hydrophobic and π-π interactions. | Hydroxybenzoic acid ring, benzyl ring. |
The validation of such a pharmacophore model involves using it to predict the activity of a set of test compounds or to screen a virtual library for new potential hits. pharmacophorejournal.com A successful model will be able to accurately distinguish between active and inactive molecules, confirming that the identified features are indeed essential for target engagement. nih.govresearchgate.net
Application in Rational Drug Design and Virtual Screening
Rational drug design and virtual screening are powerful computational strategies that leverage the understanding of structure-activity relationships (SAR) and structure-mechanism relationships (SMR) to accelerate the discovery and optimization of new therapeutic agents. These approaches utilize computational models to predict how derivatives of a lead compound, such as this compound, will interact with a biological target, thereby guiding the synthesis of more potent and selective molecules.
The core principle of rational design involves using the three-dimensional structure of a target protein or a pharmacophore model derived from known active compounds to design new inhibitors. nih.gov Molecular docking, a key technique in this process, simulates the binding of a ligand to a receptor, predicting its conformation and affinity. This allows researchers to prioritize compounds for synthesis and testing.
A notable example of this approach can be seen in the development of selective inhibitors for sirtuin 5 (SIRT5), a target in cancer therapy, using a 2-hydroxybenzoic acid scaffold. nih.gov An initial hit compound, compound 11 , was identified through screening and found to have moderate inhibitory activity. nih.govnih.gov Molecular docking studies were then employed to elucidate its binding mode within the SIRT5 active site. These simulations revealed crucial interactions: the carboxylate group of the 2-hydroxybenzoic acid moiety formed electrostatic interactions and hydrogen bonds with residues Arg105 and Tyr102, while the adjacent hydroxyl group formed a hydrogen bond with Val221. nih.gov
This detailed structural insight provided a clear rationale for lead optimization. Guided by the docking results, a series of new derivatives were designed and synthesized to enhance these interactions, leading to the identification of compound 43 , which exhibited a 10-fold improvement in potency compared to the original hit. nih.govnih.gov This success highlights how understanding the SMR at a molecular level is instrumental in rational drug design.
| Compound | IC₅₀ (μM) against SIRT5 | Ligand Efficiency (LE) |
| Compound 11 | 26.4 ± 0.8 | 0.30 |
| Compound 43 | 2.6 ± 0.2 | 0.35 |
Data sourced from studies on 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors. nih.gov
Similarly, computational tools have been applied to the design of 5-acetamido-2-hydroxy benzoic acid derivatives as potential cyclooxygenase 2 (COX-2) selective inhibitors. nih.govmdpi.com In this work, rational design involved modifying the acetamide (B32628) group by replacing the methyl with larger phenyl and benzyl groups to enhance selectivity. nih.gov In-silico studies, including docking, were performed to analyze the binding affinity of these new derivatives with COX-2 receptors. nih.govmdpi.com Furthermore, computational tools were used to predict pharmacokinetic properties and bioactivity scores, helping to evaluate the drug-likeness of the designed compounds before synthesis. mdpi.com
| Compound | GPCR Ligand Score | Ion Channel Modulator Score | Kinase Inhibitor Score | Nuclear Receptor Ligand Score | Protease Inhibitor Score | Enzyme Inhibitor Score |
| PS1 | -0.32 | -0.42 | -0.47 | -0.22 | -0.31 | -0.04 |
| PS2 | -0.01 | -0.15 | -0.21 | 0.11 | -0.06 | 0.25 |
| PS3 | -0.03 | -0.11 | -0.17 | 0.10 | -0.07 | 0.23 |
Predicted bioactivity scores for 5-acetamido-2-hydroxy benzoic acid (PS1) and its derivatives (PS2, PS3). Scores > 0.00 suggest probable activity, scores from -0.50 to 0.00 suggest moderate activity, and scores < -0.50 suggest inactivity. mdpi.com
Virtual screening is another critical application that involves computationally screening large libraries of compounds to identify those most likely to bind to a drug target. nih.gov This process often employs a hierarchical approach, starting with rapid, filter-based methods like 2D quantitative structure-activity relationship (QSAR) models or pharmacophore matching. nih.govresearchgate.net These initial steps select for molecules with the desired structural features or predicted activity profiles. The resulting subset of "hits" can then be subjected to more computationally intensive and accurate methods like molecular docking to refine the selection and prioritize candidates for experimental validation. nih.gov
Pre Clinical *in Vitro* Biological Activity Profiling and High Throughput Screening Applications
Comprehensive Cell-Based Assays for Mechanistic Understanding
Cell-based assays are fundamental tools for probing the biological effects of a compound in a context that mimics a physiological environment. These assays provide critical insights into how a substance interacts with cellular machinery, affecting cell health, proliferation, and death.
A primary step in characterizing a new compound is to determine its effect on cell viability. Cytotoxicity assays measure the degree to which an agent is toxic to cells. This is typically assessed across a panel of diverse cell lines, including various types of cancer cells and non-cancerous (normal) cell lines, to identify potential therapeutic efficacy and off-target toxicity.
Despite the characterization of its chemical structure, detailed studies on the specific cytotoxic profile of 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid across a comprehensive panel of cell lines are not extensively documented in publicly available scientific literature. Such an investigation would be essential to determine its potential as a therapeutic agent.
Should a compound demonstrate significant cytotoxicity, particularly against cancer cells, the next step is to elucidate the mechanism behind the cell death. This involves investigating its impact on the cell cycle and its ability to induce apoptosis (programmed cell death). Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptotic cells.
Currently, specific data from cell cycle analysis and apoptosis induction studies for this compound are not available in peer-reviewed literature.
Many pathological conditions involve an imbalance in cellular oxidative stress, which arises from an overproduction of reactive oxygen species (ROS). Compounds that can modulate this balance may have therapeutic potential. Assays to measure a compound's effect on cellular oxidative stress involve treating cells with the compound and then using fluorescent probes to quantify levels of ROS or markers of oxidative damage.
The capacity of this compound to modulate cellular oxidative stress has not been specifically reported. While related hydroxybenzoic acid structures are known for their antioxidant properties, dedicated studies are required to confirm this activity for the specific compound .
Biochemical Assay Development for High-Throughput Screening (HTS)
High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity. acs.org Developing robust biochemical assays is crucial for the success of any HTS campaign. These assays are cell-free systems designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or a receptor. acs.org
A key trend in HTS is the automation and miniaturization of assays to increase throughput and reduce costs. bioprocessonline.com This involves scaling down assay volumes from standard 96-well plates to 384-, 1536-, or even 3456-well formats. nih.govbmglabtech.com This reduction in volume significantly lowers the consumption of expensive reagents and valuable test compounds. aragen.com
Automation, utilizing robotic liquid handlers and plate readers, ensures the precision and reproducibility required for screening vast compound libraries. nih.govaragen.com For instance, technologies like acoustic droplet ejection enable the transfer of nanoliter-scale volumes, facilitating highly miniaturized assays without sacrificing data quality. aragen.com This approach is applicable to various assay formats, including enzyme-linked immunosorbent assays (ELISAs), fluorescence-based enzyme activity assays, and receptor-ligand binding assays. acs.orgnih.gov The successful miniaturization of an assay requires careful optimization but ultimately results in a more efficient and cost-effective screening process. bioprocessonline.comaragen.com
Once a robust and miniaturized assay is developed, it can be used to screen large compound libraries. These libraries can contain hundreds of thousands to millions of diverse small molecules. medchemexpress.commedchemexpress.com The goal is to identify "hits"—compounds that exhibit the desired activity against the target. For a compound like this compound, screening would involve libraries containing other benzenesulfonamide (B165840) derivatives or related phenolic compounds to explore structure-activity relationships (SAR). acs.orgnih.govnih.gov
The screening process is highly automated, from compound plating to data analysis. unchainedlabs.com Hits identified from the primary screen are then subjected to further validation through dose-response studies to determine their potency (e.g., IC50 or EC50 values) and confirm their mechanism of action. nih.gov This systematic approach allows for the efficient identification of promising lead compounds for further development. acs.orgacs.org
Mechanistic Studies of Cellular Uptake, Efflux, and Intracellular Localization
Detailed studies elucidating the mechanisms by which this compound enters and exits cells, as well as its distribution within subcellular compartments, are not readily found in published scientific literature.
There is no specific information available regarding the role of membrane transporters, such as ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, in the cellular uptake and efflux of this compound. ebmconsult.com While the general role of efflux transporters in drug absorption and disposition is well-documented, with proteins like P-glycoprotein (MDR1), BCRP, and MRP2 being key players in cellular efflux, their specific interaction with this compound has not been characterized. ebmconsult.comsigmaaldrich.com The Caco-2 cell permeability assay is a standard in vitro model used to assess a compound's potential for intestinal absorption and to identify its interaction with efflux transporters. mdpi.com However, results from such assays for this compound are not present in the public domain.
Information regarding the specific intracellular compartments where this compound accumulates is not available. Techniques such as fluorescence microscopy with tagged compounds or cell fractionation followed by analytical quantification would be necessary to determine its subcellular localization, but such studies have not been published.
Omics-Based Approaches in Defined Cellular Models
Comprehensive analyses using omics technologies to understand the broader cellular impact of this compound have not been reported.
No studies were found that performed transcriptomic analysis, such as microarray or RNA-sequencing, to identify changes in gene expression in response to treatment with this compound. Such analyses are crucial for understanding the cellular pathways and biological processes that are modulated by the compound. nih.govnih.gov For instance, similar compounds like salicylic (B10762653) acid have been shown to induce significant changes in the transcriptome of various organisms, often related to stress responses and metabolic pathways. nih.govnih.gov
There is a lack of published research on the proteomic effects of this compound. Proteomic studies, often utilizing mass spectrometry, are essential for determining how a compound alters protein expression levels and post-translational modifications (PTMs), which can significantly impact protein function and cellular signaling. nih.govmdpi.comnih.gov While the importance of PTMs like phosphorylation, ubiquitination, and acetylation in cellular processes is well-established, their modulation by this specific compound remains uninvestigated. nih.gov
Metabolomic studies to identify the metabolic signatures of cellular responses to this compound have not been reported. Metabolomics provides a snapshot of the cellular phenotype by measuring the levels of small molecule metabolites, offering insights into the biochemical pathways affected by a compound. nih.govnih.govdovepress.com Without such data, the impact of this compound on cellular metabolism is unknown.
Computational and Theoretical Chemistry Studies of 5 Benzylsulfamoyl 2 Hydroxybenzoic Acid and Its Interactions
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Molecular docking simulations for 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid would likely focus on targets where similar sulfonamide and salicylic (B10762653) acid scaffolds have shown activity, such as cyclooxygenase (COX) enzymes or sirtuins. The predicted binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding.
For instance, in a hypothetical docking study against COX-2, the 2-hydroxybenzoic acid moiety would be expected to anchor the molecule within the active site, while the benzylsulfamoyl tail could extend into adjacent hydrophobic pockets. The binding affinities can be compared with known inhibitors to gauge the potential potency of the compound.
| Biological Target | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Binding Affinity (kcal/mol) |
|---|---|---|---|
| COX-2 | -8.5 | Diclofenac | -8.6 |
| SIRT5 | -7.9 | Suramin | -9.2 |
| Carbonic Anhydrase II | -7.2 | Acetazolamide | -7.5 |
A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. For this compound, several types of interactions are anticipated:
Hydrogen Bonds: The carboxylate, hydroxyl, and sulfamoyl groups are all capable of forming hydrogen bonds with polar or charged amino acid residues. For example, the carboxylate group could interact with arginine or lysine (B10760008) residues, while the hydroxyl group might form a hydrogen bond with a serine or tyrosine residue.
Pi-Pi Stacking: The aromatic rings of the compound can participate in pi-pi stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.
| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction | Biological Target Example |
|---|---|---|---|
| Carboxylate | Arg120, Tyr385, Ser530 | Hydrogen Bond, Salt Bridge | COX-2 |
| Hydroxyl | Tyr355, Ser353 | Hydrogen Bond | COX-2 |
| Sulfamoyl | His94, His96 | Hydrogen Bond, Coordination | Carbonic Anhydrase II |
| Benzyl (B1604629) | Val349, Leu352, Phe518 | Hydrophobic Interaction | COX-2 |
The chemical structure of this compound can serve as a template or "scaffold" in virtual screening campaigns to identify novel compounds with potentially similar or improved biological activity. By searching large chemical databases for molecules with similar structural features or predicted binding modes, researchers can efficiently identify new lead compounds for further investigation. This approach accelerates the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing.
Cheminformatics and Machine Learning Applications in Compound Design
Predictive Modeling for Biological Activity and Selectivity
Predictive modeling in computational chemistry encompasses a range of techniques used to forecast the biological activity and target selectivity of a molecule before it is synthesized or tested in a laboratory. These models are built upon existing data from related compounds to establish relationships between chemical structure and biological function.
Quantitative Structure-Activity Relationship (QSAR) is a primary method used in this domain. QSAR models are mathematical equations that correlate the physicochemical properties of a series of compounds with their biological activities. For derivatives of benzoic acid, QSAR studies have revealed that properties such as hydrophobicity, molar refractivity, and aromaticity are often crucial for their inhibitory activity against specific biological targets, like bacterial enzymes. nih.gov For instance, an increase in hydrophobicity and the presence of a hydroxyl group on the benzoic acid nucleus have been shown to be conducive to inhibitory activity in related compounds. nih.gov
Another key predictive tool is pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. nih.gov By creating a pharmacophore model based on the structure of this compound or a known active ligand of a target, researchers can screen virtual libraries to identify other molecules that fit the model and are therefore likely to be active. nih.gov This approach is also vital for predicting selectivity. By comparing the pharmacophore models of different targets, it is possible to design compounds that fit the model of the desired target but not off-targets, thereby minimizing potential side effects. nih.gov
The predictive power of these models is often summarized in data tables that correlate molecular descriptors with activity.
| Analogue | Modification | LogP (Hydrophobicity) | Molar Refractivity | Predicted Bioactivity Score |
|---|---|---|---|---|
| Compound 1 | Parent Structure | 3.1 | 85.2 | 0.15 |
| Compound 2 | Added -Cl to Benzyl | 3.8 | 90.1 | 0.35 |
| Compound 3 | Replaced -OH with -OCH3 | 3.4 | 87.5 | -0.10 |
| Compound 4 | Added -CH3 to Benzyl | 3.6 | 90.8 | 0.25 |
This table is a hypothetical representation based on QSAR principles for illustrative purposes.
Chemical Space Exploration for Analogues
Chemical space refers to the vast, multidimensional realm of all possible molecules. Exploring this space is crucial for discovering novel analogues of a lead compound like this compound that may possess improved properties such as higher potency, better selectivity, or more favorable pharmacokinetics. nih.govnih.gov
The exploration process is often initiated by using the lead compound as a starting point for a virtual screen. In this process, large digital libraries containing millions of compounds are computationally evaluated to find molecules that are structurally or electronically similar to the query molecule. nih.gov Techniques like structure-based virtual screening involve docking candidate molecules into the three-dimensional structure of a biological target (e.g., an enzyme or receptor) to predict their binding affinity and orientation. mdpi.comnih.gov This allows for the rapid identification of diverse scaffolds that could mimic the binding mode of the original compound.
The results of such an exploration can be organized to compare potential analogues based on their predicted performance against a specific target.
| Analogue ID | Key Structural Feature | Predicted Binding Affinity (kcal/mol) | Predicted Selectivity Score (Target vs. Off-Target) |
|---|---|---|---|
| An-001 | Parent (this compound) | -7.5 | 15 |
| An-002 | 4-Fluoro-benzyl substituent | -8.2 | 25 |
| An-003 | Thiazole ring addition | -8.5 | 18 |
| An-004 | N-methyl-benzylsulfamoyl group | -7.1 | 12 |
This table is a hypothetical representation of data from a chemical space exploration study for illustrative purposes.
Emerging Research Paradigms and Unaddressed Questions for 5 Benzylsulfamoyl 2 Hydroxybenzoic Acid Research
Development of Advanced Chemical Probes and Imaging Agents Based on the Scaffold
The inherent chemical functionalities of 5-(benzylsulfamoyl)-2-hydroxybenzoic acid make its scaffold an attractive candidate for the development of sophisticated chemical probes and imaging agents. The sulfonamide and carboxylic acid groups, for instance, are amenable to chemical modifications that could allow for the attachment of fluorophores or other reporter molecules.
Research into pyrenesulfonamides has demonstrated their utility in the fluorescent sensing of salicylic (B10762653) acid derivatives. rsc.orgrsc.org This suggests that a similar approach could be employed to develop probes based on the this compound structure for visualizing biological processes or quantifying the compound's distribution in cells and tissues. Furthermore, sulfonamide-containing naphthalimides have been synthesized and evaluated as fluorescent probes for tumor imaging, indicating another potential application for derivatives of this compound. nih.gov The development of such tools would be invaluable for elucidating the mechanism of action and pharmacokinetic properties of this class of molecules.
Table 1: Potential Applications of Chemical Probes Based on this compound
| Application | Description |
| Target Identification | Probes can be designed to covalently bind to their biological targets, allowing for their isolation and identification. |
| Enzyme Activity Assays | Fluorescently labeled derivatives can be used to develop high-throughput screening assays for inhibitors of target enzymes. |
| Cellular Imaging | Imaging agents can be used to visualize the subcellular localization of the compound and its targets. |
| In Vivo Imaging | Probes can be developed for non-invasive imaging techniques like positron emission tomography (PET) to study drug distribution in whole organisms. |
Exploration of Novel or Underexplored Biological Targets and Pathways
While the biological activities of salicylic acid and sulfonamide derivatives are well-documented, the specific targets and pathways modulated by this compound remain largely unexplored. The structural similarity to salicylic acid suggests a potential interaction with the salicylic acid signaling pathway, which is crucial in plant immunity and has analogues in mammalian systems. mdpi.comfrontiersin.orgnih.govfrontiersin.orgresearchgate.net
A significant area for investigation is the sirtuin family of enzymes. Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a mitochondrial sirtuin implicated in metabolic regulation and cancer. researchgate.netnih.govnih.gov Given this precedent, it is plausible that this compound or its analogues could also target SIRT5 or other sirtuins. Further screening against a panel of sirtuins and other enzymes would be a critical step in defining its biological activity spectrum.
Table 2: Potential, Underexplored Biological Targets for this compound
| Target Class | Potential Role |
| Sirtuins (e.g., SIRT5) | Regulation of metabolism, potential anticancer activity. |
| Carbonic Anhydrases | The sulfonamide moiety is a well-known pharmacophore for carbonic anhydrase inhibitors. |
| Cyclooxygenases (COX) | The salicylic acid scaffold is known to inhibit COX enzymes, suggesting anti-inflammatory potential. |
| Kinases | Many kinase inhibitors incorporate sulfonamide groups. |
Integration with Artificial Intelligence and High-Throughput Technologies for Accelerated Discovery
The integration of artificial intelligence (AI) and high-throughput screening (HTS) technologies offers a powerful approach to accelerate the discovery and optimization of new drugs based on the this compound scaffold. sickkids.ca Machine learning algorithms can be trained on existing data for salicylic acid and sulfonamide derivatives to predict the biological activities, pharmacokinetic properties, and potential toxicities of novel analogues. acs.orgazoai.comresearchgate.netsemanticscholar.orgnih.gov
High-throughput screening of large compound libraries, including those containing marine natural products, can rapidly identify new biological activities for the this compound scaffold. nih.govku.edufigshare.com HTS assays can be developed to screen for inhibitors of specific enzymes or modulators of cellular pathways, providing a wealth of data for structure-activity relationship (SAR) studies.
Design of Multifunctional Molecules Incorporating the this compound Moiety
The concept of designing multifunctional or hybrid molecules that can modulate multiple biological targets simultaneously is a promising strategy in drug discovery. mdpi.commdpi.comresearchgate.net The this compound moiety, with its distinct salicylic acid and benzylsulfamoyl components, is well-suited for this approach.
For example, a hybrid molecule could be designed to combine the potential SIRT5 inhibitory activity of the 2-hydroxybenzoic acid portion with the carbonic anhydrase inhibitory properties of the sulfonamide group. Such a dual-action molecule could have applications in cancer therapy, where both targets are known to be relevant. Another possibility would be to link the this compound scaffold to another pharmacophore known to have a complementary mechanism of action.
Addressing Stereochemical Aspects and Their Mechanistic Implications in Biological Systems
A significant and unaddressed aspect of research into this compound and its derivatives is the role of stereochemistry. While the parent molecule is achiral, the introduction of chiral centers through modification of the benzyl (B1604629) group or other parts of the molecule could have profound effects on its biological activity.
It is well-established in pharmacology that different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. Therefore, future synthetic efforts should focus on the preparation of enantiomerically pure analogues of this compound. The biological evaluation of these individual stereoisomers would be crucial for understanding the three-dimensional requirements of their biological targets and for developing more potent and selective drugs.
Challenges and Opportunities in the Scalable and Sustainable Synthesis of Complex Analogues
While the synthesis of this compound itself is relatively straightforward, the preparation of more complex analogues, particularly those with specific stereochemistry, presents significant challenges. The development of scalable and sustainable synthetic routes is essential for the future development of this class of compounds.
Opportunities lie in the application of modern synthetic methodologies, such as catalytic C-H activation and flow chemistry, to streamline the synthesis of analogues. Green chemistry principles should also be incorporated to minimize waste and the use of hazardous reagents. The synthesis of a related compound, 5-acetamido-2-hydroxy benzoic acid, has been described and could serve as a starting point for the development of more efficient routes to a wider range of derivatives. mdpi.com
Identification of Persistent Research Gaps in Structure-Mechanism Relationships and Biological Activity Spectrum
Despite the potential of this compound, several persistent research gaps hinder its development. A systematic exploration of its structure-activity relationships (SAR) is needed to understand how modifications to different parts of the molecule affect its biological activity. openaccesspub.org
Key Research Gaps:
Lack of Target Identification: The specific molecular targets of this compound have not been definitively identified.
Limited Biological Characterization: The full spectrum of its biological activities, including its effects on different cell types and in various disease models, is unknown.
Absence of Mechanistic Studies: The molecular mechanisms by which it exerts its biological effects have not been elucidated.
No Investigation of Stereochemistry: The impact of stereoisomerism on the activity of its derivatives has not been explored.
Need for Optimized Synthesis: More efficient, scalable, and sustainable synthetic methods are required for the preparation of diverse analogues.
Addressing these research gaps through a multidisciplinary approach that combines medicinal chemistry, chemical biology, and computational methods will be essential to unlock the full therapeutic potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Benzylsulfamoyl)-2-hydroxybenzoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : Microwave-assisted synthesis using copper/zeolite catalysts is effective for sulfonamide derivatives. For example, sulfonamidation of 2-hydroxybenzoic acid precursors with benzylsulfamoyl chloride under microwave irradiation (80–100°C, 4–6 hours) improves yield and reduces side reactions. Reaction efficiency can be optimized by adjusting catalyst loading (5–10 mol%) and solvent polarity (e.g., DMF or ethanol) to enhance intermediate stability .
- Key Parameters : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Confirm purity using melting point analysis and spectroscopic methods.
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- NMR : Analyze H and C NMR spectra to confirm sulfonamide linkage (e.g., characteristic peaks at δ 7.2–7.5 ppm for benzyl protons) and hydroxyl group retention.
- HSQC Spectroscopy : Resolve coupling patterns between protons and adjacent carbons, particularly for the sulfamoyl and benzyl groups .
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] or [M–H]) and isotopic patterns (e.g., chlorine-substituted derivatives show M+2 peaks) .
Advanced Research Questions
Q. What computational strategies are suitable for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set can predict HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, compare the electron localization function (ELF) of the sulfamoyl group with analogs to assess nucleophilic reactivity. Software like Gaussian or ORCA can simulate UV-Vis spectra for validation against experimental data .
- Application : Use these models to predict interactions with biological targets (e.g., enzyme active sites) or design derivatives with enhanced electronic properties .
Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:
- Standardize Assays : Use validated cell lines (e.g., E. coli for antibacterial studies) and control compounds (e.g., DMSO for solvent effects) .
- Purity Profiling : Characterize impurities via LC-MS and quantify their impact using dose-response curves. For instance, trace benzyl chloride residues may falsely elevate cytotoxicity readings.
- Statistical Analysis : Apply ANOVA or multivariate regression to isolate structure-activity relationships (SAR) from noise .
Q. What experimental design considerations are critical for evaluating the compound’s therapeutic potential?
- Methodological Answer :
- In Vitro Models : Test against bacterial biofilms (e.g., S. aureus) using microtiter plate assays with crystal violet staining. Include comparator drugs like sulfasalazine .
- Mechanistic Studies : Use fluorescence quenching or SPR to assess binding affinity to targets like lactate dehydrogenase (LDH) or histone deacetylases .
- In Vivo Models : For antitumor metastasis studies (e.g., lung cancer), administer the compound intraperitoneally in murine models and monitor tumor burden via bioluminescence imaging .
Q. How can structural modifications enhance the compound’s bioactivity while retaining solubility?
- Methodological Answer :
- Functional Group Addition : Introduce polar groups (e.g., –OH, –COOH) at the para position of the benzyl ring to improve water solubility. For example, 5-fluoro substitution increases metabolic stability without compromising solubility .
- Prodrug Strategies : Convert the carboxylic acid to a methyl ester for enhanced membrane permeability, with enzymatic cleavage in target tissues .
- SAR Validation : Compare IC values of analogs in enzymatic assays (e.g., GO inhibition for metabolic diseases) to identify optimal substituents .
Data Analysis and Interpretation
Q. What analytical techniques are recommended for detecting degradation products of this compound under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (HO 3%) conditions at 40°C for 24 hours.
- Detection : Use UPLC-PDA-MS to identify degradation products (e.g., hydrolyzed sulfonamide or decarboxylated derivatives). Quantify using calibration curves with reference standards .
Q. How should researchers interpret conflicting NMR data between synthetic batches?
- Methodological Answer :
- Batch Comparison : Overlay H NMR spectra to identify shifted peaks (e.g., due to residual solvents or tautomerism).
- Advanced Techniques : Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals. For example, NOE correlations can distinguish ortho vs. para substitution patterns .
- Reaction Monitoring : Track intermediates via in-situ IR spectroscopy to identify side reactions (e.g., sulfonamide oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
